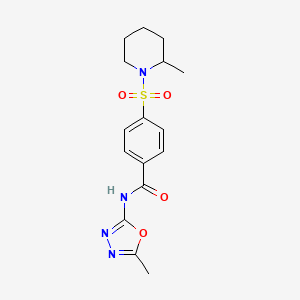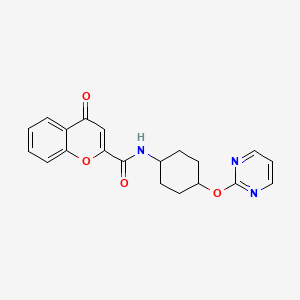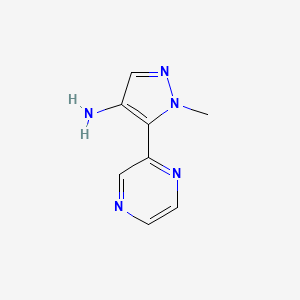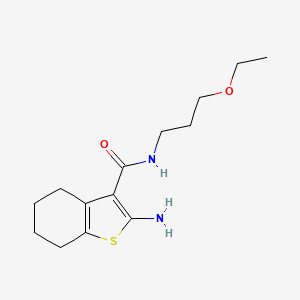
N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound known for its diverse biological activities. The presence of the sulfonylbenzamide group suggests potential pharmacological properties, as similar structures have been studied for their electrophysiological activity and anti-inflammatory and anti-cancer effects .
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives often involves multi-step reactions starting from various organic acids, esters, or hydrazides. For instance, the synthesis of 5-sulfonamidoimidazoles from aromatic 1,2,4-oxadiazoles and N-sulfonyl-1,2,3-triazoles is achieved through Rh(II)-catalyzed transannulation, indicating the versatility of oxadiazole derivatives in chemical transformations . Similarly, the synthesis of sulfone derivatives containing 1,3,4-oxadiazole moieties has been reported, with the structures confirmed by spectroscopic data and elemental analyses . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substitution patterns on the ring, such as the methyl group and the piperidinylsulfonyl moiety, can significantly influence the compound's electronic properties and, consequently, its biological activity .
Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives are known to participate in various chemical reactions, including transannulation and substitution reactions. These reactions are often regioselective and can be mediated by catalysts such as Rh(II) to yield fully substituted imidazoles . The reactivity of the oxadiazole ring allows for the introduction of various functional groups, which can be tailored for specific biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the oxadiazole ring. Spectroscopic techniques like IR, 1H-NMR, and 13C-NMR are commonly used to elucidate the structures of these compounds . The presence of the sulfonyl group and the piperidinyl moiety in the compound of interest suggests it may have significant solubility in polar solvents, which is advantageous for biological applications .
科学的研究の応用
Pharmacological Properties
- Serotonin Receptor Antagonists: A study by Liao et al. (2000) discusses compounds related to N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide as potent and selective serotonin (5-HT(1B/1D)) antagonists. They demonstrate potential for enhancing serotonin release and inhibiting acetylcholine release, indicating applications in neurological and psychiatric disorders (Liao et al., 2000).
Antibacterial and Antifungal Applications
- Antibacterial Activity: Aziz‐ur‐Rehman et al. (2017) report on the synthesis of derivatives with antibacterial properties, highlighting the potential of these compounds in combating bacterial infections (Aziz‐ur‐Rehman et al., 2017).
- Antifungal Activity: The research by Xu et al. (2011) and (2012) focuses on the synthesis of sulfone compounds with 1,3,4-oxadiazole moieties, showing promising antifungal activities against various plant pathogenic fungi, suggesting applications in agriculture and horticulture (Xu et al., 2011), (Xu et al., 2012).
Anti-cancer Applications
- Potential Anticancer Agents: Redda and Gangapuram (2007) discuss the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines, a derivative class, as potential anticancer agents. Their work contributes to the ongoing search for new, effective anticancer medications (Redda & Gangapuram, 2007).
Other Medical Applications
- Drug Metabolism Studies: Zmijewski et al. (2006) demonstrate the application of biocatalysis in drug metabolism, specifically studying the mammalian metabolites of a related biaryl-bis-sulfonamide compound, which has implications for understanding the metabolic pathways of similar compounds (Zmijewski et al., 2006).
特性
IUPAC Name |
N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-11-5-3-4-10-20(11)25(22,23)14-8-6-13(7-9-14)15(21)17-16-19-18-12(2)24-16/h6-9,11H,3-5,10H2,1-2H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMPDXQALKPONO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2539218.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide](/img/structure/B2539219.png)

![N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2539225.png)
![2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2539226.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2539227.png)
![2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid](/img/structure/B2539228.png)

![2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2539231.png)
![[(4-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2539232.png)


![[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2539237.png)
